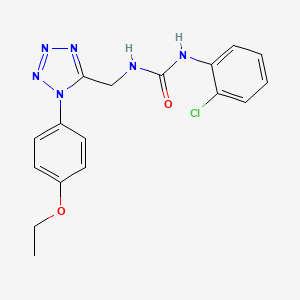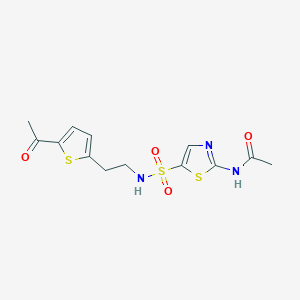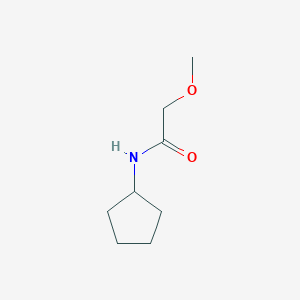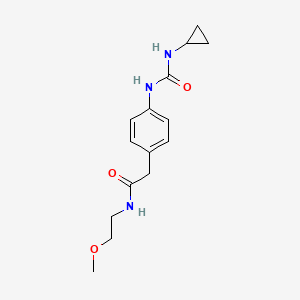![molecular formula C26H22N4O4S2 B2913981 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide CAS No. 865160-04-9](/img/structure/B2913981.png)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyethyl group, a sulfamoyl group, a benzo[d]thiazol group, a phenylquinoline group, and a carboxamide group . These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of various bonds . For example, benzo[d]thiazol derivatives can be synthesized through a 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The benzo[d]thiazol group, for example, is a fused ring system that can contribute to the rigidity and planarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present . For example, the sulfamoyl group could potentially participate in acid-base reactions, while the benzo[d]thiazol group could be involved in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of multiple aromatic rings could contribute to its stability, while the various functional groups could influence its solubility, reactivity, and other properties .Scientific Research Applications
Synthesis and Antibacterial Study The research on compounds related to (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide includes studies on their synthesis and potential antibacterial properties. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized from a lead molecule, showcasing their antifungal and antibacterial activities (Patel & Patel, 2010). This suggests that compounds with similar structures could also possess antimicrobial properties, thus contributing to the development of new antibacterial agents.
Pharmacological Exploration Another study focuses on the pharmacological potential of quinazoline derivatives, highlighting their diuretic, antihypertensive, and anti-diabetic potentials in rats. These compounds were synthesized from substituted anthranilic acids and evaluated for their activity, with some showing significant efficacy compared to standard drugs (Rahman et al., 2014). This underlines the diverse pharmacological applications of compounds structurally related to this compound.
Cytotoxic Activity and Cancer Research Compounds with the core structure of benzofuro[2,3-b]quinoline, 6H-quinindoline, and related derivatives have been investigated for their cytotoxic activities against cancer cell lines. The study found that these compounds, including those with carboxamide derivatives, were less active compared to an isomeric series, offering insights into their potential use in cancer research (Bu, Deady, & Denny, 2000). Research in this area contributes to understanding how structural variations impact the efficacy of potential anticancer agents.
Environmental Monitoring A study developed a SPE-LC-MS/MS method for detecting low concentrations of pharmaceuticals in industrial waste streams, including a compound similar to the title chemical. This method was validated in actual samples, showcasing its applicability for environmental monitoring and ensuring pharmaceutical safety (Deegan et al., 2011). It emphasizes the importance of detecting and monitoring pharmaceuticals in environmental samples to prevent potential pollution and ecological impacts.
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S2/c1-34-14-13-30-23-12-11-18(36(27,32)33)15-24(23)35-26(30)29-25(31)20-16-22(17-7-3-2-4-8-17)28-21-10-6-5-9-19(20)21/h2-12,15-16H,13-14H2,1H3,(H2,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZXVGDKNFXCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)



![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)



![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)

![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)
![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)
